molecular formula C6H11NO4S B3027875 Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate CAS No. 1418117-81-3

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate

Cat. No. B3027875
CAS RN: 1418117-81-3
M. Wt: 193.22
InChI Key: XCGXPHCGRNPFKK-UHFFFAOYSA-N
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Description

Methylsulfonylmethane (MSM) is a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . It is the simplest of the alkylsulfonic acids .


Synthesis Analysis

While specific synthesis methods for “Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate” are not available, related compounds such as methylsulfonyl indole-benzimidazoles have been synthesized and studied for their anticancer properties . Another study discussed the synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone structure .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, the structure of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole derivatives was studied using 1H NMR, 13C NMR, and mass spectral analyses .


Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is used to synthesize methanesulfonates in what is called the mesylation process .


Physical And Chemical Properties Analysis

Methanesulfonyl chloride, a related compound, is a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor. It has a molar mass of 114.55 grams per mol and a density of 1.480 grams per cubic centimeter .

Scientific Research Applications

Anti-Inflammatory Properties

Methylsulfonylmethane (MSM) is widely recognized for its anti-inflammatory effects. It has been investigated in both animal models and human clinical trials. MSM supplementation has shown improvements in inflammation-related outcomes, making it a valuable candidate for managing inflammatory conditions .

Safety and Tolerability

MSM is Generally Recognized As Safe (GRAS) and well-tolerated by most individuals at dosages of up to four grams daily. Side effects are minimal and mild.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For example, Methanesulfonyl chloride is corrosive to metals, toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

Future Directions

Methylsulfonylmethane (MSM) has been well-investigated in animal models, as well as in human clinical trials and experiments. A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .

properties

IUPAC Name

methyl 1-methylsulfonylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXPHCGRNPFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183430
Record name 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate

CAS RN

1418117-81-3
Record name 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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